![molecular formula C20H14O4 B14475498 (1,4-Phenylene)bis[(2-hydroxyphenyl)methanone] CAS No. 66832-95-9](/img/structure/B14475498.png)
(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-hydroxybenzoyl)benzene is an organic compound with the molecular formula C20H14O4 It is a derivative of benzene with two hydroxybenzoyl groups attached to the 1 and 4 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(2-hydroxybenzoyl)benzene can be synthesized through several methods. One common method involves the reaction of 1,4-bis(4-halogenobenzoyl)benzene with alkali metal hydroxides or alkaline earth metal hydroxides in various solvents at elevated temperatures. This reaction typically occurs at temperatures ranging from 100°C to 250°C .
Industrial Production Methods
Industrial production of 1,4-bis(2-hydroxybenzoyl)benzene often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. The use of phase transfer catalysts can also be employed to enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
1,4-Bis(2-hydroxybenzoyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxybenzoyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
科学的研究の応用
1,4-Bis(2-hydroxybenzoyl)benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of high-performance materials, such as polyaryletherketones, which have applications in aerospace and automotive industries
作用機序
The mechanism of action of 1,4-bis(2-hydroxybenzoyl)benzene involves its interaction with various molecular targets and pathways. The hydroxybenzoyl groups can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects .
類似化合物との比較
Similar Compounds
1,4-Bis(4-hydroxybenzoyl)benzene: Similar in structure but with hydroxy groups at different positions.
1,4-Bis(1H-benzimidazol-2-yl)benzene: Contains benzimidazole groups instead of hydroxybenzoyl groups.
1,4-Bis(2-methoxybenzoyl)benzene: Similar structure with methoxy groups instead of hydroxy groups
Uniqueness
1,4-Bis(2-hydroxybenzoyl)benzene is unique due to its specific arrangement of hydroxybenzoyl groups, which imparts distinct chemical and physical properties
特性
CAS番号 |
66832-95-9 |
|---|---|
分子式 |
C20H14O4 |
分子量 |
318.3 g/mol |
IUPAC名 |
[4-(2-hydroxybenzoyl)phenyl]-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C20H14O4/c21-17-7-3-1-5-15(17)19(23)13-9-11-14(12-10-13)20(24)16-6-2-4-8-18(16)22/h1-12,21-22H |
InChIキー |
YEMSWWWGIBCIEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


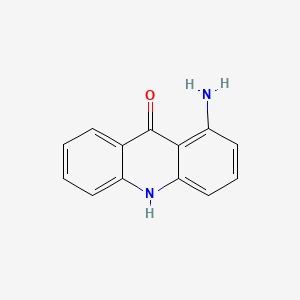

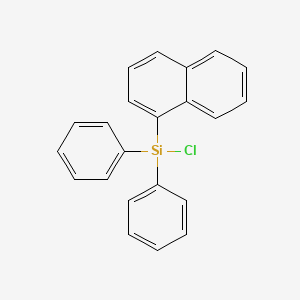

![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)

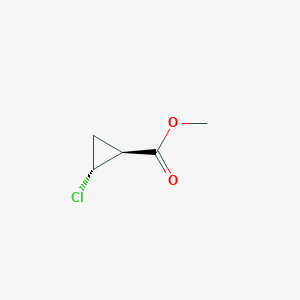
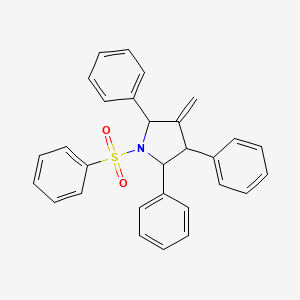


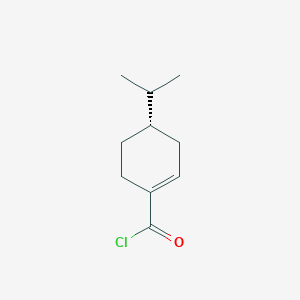
![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)

![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
